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Compound of Interest

Compound Name: Ranolazine-β-D-lactoside

Cat. No.: B1159475

Get Quote

Executive Summary
Ranolazine-β-D-lactoside (C₃₆H₅₅N₃O₁₅) represents a distinct pharmacological entity formed

through the conjugation of the anti-anginal agent Ranolazine with the disaccharide Lactose.

While primarily identified in pharmaceutical development as a Maillard reaction impurity

(formed during the storage of Ranolazine formulations with lactose excipients), its structure

offers a compelling case study in glycoconjugate pharmacology.

This guide provides a rigorous technical analysis of the molecule's potential biological activity,

shifting the perspective from "degradation product" to "putative prodrug." We explore its

enhanced solubility profile, its dependence on enzymatic hydrolysis for activation, and its

theoretical interaction with the Late Sodium Current (

).

Molecular Architecture & Synthesis
Structural Composition
The molecule consists of two functional domains:
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The Pharmacophore (Ranolazine): A piperazine-derivative responsible for

inhibition.[1][2]

The Glycon (Lactose): A bulky, hydrophilic

-D-galactopyranosyl-(1→4)-D-glucose moiety.

Linkage Chemistry: The conjugation typically occurs via an N-glycosidic bond between the

secondary amine of Ranolazine's piperazine ring and the anomeric carbon of the glucose unit

of lactose. Under stability testing conditions, this can undergo Amadori rearrangement, leading

to a stable ketoamine adduct.

Synthesis & Degradation Pathway (Maillard Reaction)
The formation of Ranolazine-β-D-lactoside is a non-enzymatic browning reaction.

Understanding this pathway is critical for both controlling it as an impurity and synthesizing it for

biological testing.
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Figure 1: Formation of Ranolazine-β-D-lactoside via Maillard reaction and its potential

reversal via hydrolysis.

Pharmacokinetics (PK): The Prodrug Potential
The biological activity of Ranolazine-β-D-lactoside is governed by its ability to revert to the

parent drug. The bulky lactose moiety drastically alters the ADME (Absorption, Distribution,

Metabolism, Excretion) profile.

Solubility & Dissolution
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Ranolazine is a BCS Class II drug (Low Solubility, High Permeability), often requiring acid to

dissolve.

Effect of Lactosylation: The addition of multiple hydroxyl groups from lactose significantly

increases aqueous solubility at neutral pH.

Implication: Ranolazine-β-D-lactoside dissolves rapidly in the gastrointestinal lumen,

potentially overcoming the dissolution-rate-limited absorption of the parent compound.

Absorption & Transport
Unlike lipophilic Ranolazine, the lactoside conjugate is highly polar and large (MW ~770 Da).

Passive Diffusion: Negligible. It cannot cross the lipid bilayer.

Active Transport: Potential affinity for SGLT1 (Sodium-Glucose Linked Transporter) or GLUT

transporters is low due to the bulky aglycone (Ranolazine) hindering the transporter pore.

Conclusion: The intact molecule likely has poor oral bioavailability. Bioactivity depends

entirely on intestinal hydrolysis.

Enzymatic Activation (The "Switch")
For Ranolazine-β-D-lactoside to exert biological effects, the glycosidic bond must be cleaved.
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Pharmacodynamics (PD): Mechanism of Action
Direct Activity (Intact Molecule)

Target: Voltage-gated Sodium Channel (

).

Binding Site: Ranolazine binds to the local anesthetic receptor site within the pore.

Prediction: The lactose moiety introduces massive steric hindrance. The "lock-and-key" fit

required to block the late sodium current (

) would be disrupted.

Result: The intact Ranolazine-β-D-lactoside is likely pharmacologically inert on the ion

channel.

Indirect Activity (Released Ranolazine)
Once hydrolyzed, the released Ranolazine exerts its standard therapeutic effects.

Mechanism: Inhibition of the late phase of the inward sodium current (
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) in ischemic cardiomyocytes.[1][3][4]

Downstream Effect: Prevents intracellular

overload

Prevents reversal of NCX (

Exchanger)

Reduces

overload

Decreased wall tension & improved diastolic relaxation.
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Figure 2: Activation and Mechanism of Action. The conjugate acts as a reservoir for

Ranolazine.

Experimental Validation Protocols
To confirm the biological profile of Ranolazine-β-D-lactoside, the following experimental

workflow is required.
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Protocol: Enzymatic Stability Assay
Objective: Determine the rate of Ranolazine release in simulated biological fluids.

Preparation: Dissolve Ranolazine-β-D-lactoside (10

M) in PBS (pH 7.4).

Incubation:

Group A: Simulated Gastric Fluid (pH 1.2, Pepsin-free).

Group B: Rat Intestinal S9 Fraction (Rich in LPH/Glycosidases).

Group C: Human Plasma (Control for systemic stability).

Sampling: Aliquot at 0, 15, 30, 60, 120 min.

Analysis: Quench with acetonitrile. Analyze via LC-MS/MS.

Monitor: Disappearance of Conjugate (m/z ~770) and appearance of Ranolazine (m/z

427).

Protocol: Electrophysiology ( Blockade)
Objective: Verify if the intact conjugate has any residual channel-blocking activity.

System: HEK293 cells stably expressing human

.

Technique: Whole-cell patch clamp.

Induction: Use ATX-II (Anemonia sulcata toxin) to induce late

.

Treatment:

Control (Vehicle).
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Ranolazine (30

M) - Positive Control.

Ranolazine-β-D-lactoside (30

M & 100

M).

Endpoint: Measure reduction in late current integral (

).

Hypothesis: Conjugate will show <5% inhibition compared to >50% for Ranolazine.

Safety & Toxicology Implications
While Ranolazine is safe, the "Lactoside" impurity introduces specific considerations:

Immunogenicity: Glycated proteins/drugs can sometimes act as haptens. However, simple

lactose adducts are generally considered low risk for immunogenicity compared to protein

aggregates.

Lactose Intolerance: The amount of lactose released from the hydrolysis of the impurity

(micrograms) is clinically insignificant compared to dietary lactose.

Loss of Potency: The primary "biological activity" of concern in a pharmaceutical context is

the reduction of effective dose. A formulation with 5% lactoside impurity has 5% less active

drug, potentially leading to sub-therapeutic dosing in angina management.

References
International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug

Products. ICH Guidelines.[5] [Link]

Gilead Sciences. (2006). Ranexa (Ranolazine) Prescribing Information.[1][2][6][7] U.S. Food

and Drug Administration.[1][2][3][6][7] [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1159475/docs?utm_src=pdf-body#technical-guide-potential-biological-activity-of-ranolazine-d-lactoside
https://www.researchgate.net/figure/A-Schematic-presentation-of-Ranolazine-synthesis-B-blend-chromatogram-of-Ranolazine_fig2_230576250
https://database.ich.org/sites/default/files/Q3B%28R2%29%20Guideline.pdf
https://www.researchgate.net/publication/395248749_Unraveling_the_pharmacological_and_therapeutic_potential_of_Ranolazine_beyond_antianginal_drug_use_a_new_insight
https://pmc.ncbi.nlm.nih.gov/articles/PMC12440829/
https://www.pharmaexcipients.com/news/nanostructured-lipid-carriers-ranolazine/
https://pubchem.ncbi.nlm.nih.gov/compound/Ranolazine
https://www.researchgate.net/publication/395248749_Unraveling_the_pharmacological_and_therapeutic_potential_of_Ranolazine_beyond_antianginal_drug_use_a_new_insight
https://pmc.ncbi.nlm.nih.gov/articles/PMC12440829/
https://www.ijnrd.org/papers/IJNRD2310384.pdf
https://www.pharmaexcipients.com/news/nanostructured-lipid-carriers-ranolazine/
https://pubchem.ncbi.nlm.nih.gov/compound/Ranolazine
https://www.accessdata.fda.gov/drugsatfda_docs/label/2006/021526lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159475?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antzelevitch, C., et al. (2004). Electrophysiological effects of ranolazine, a novel antianginal

agent with anti-ischemic properties.[4][6] Circulation, 110(8), 904-910. [Link]

Wrodnigg, T. M., & Eder, R. (2011). The Maillard reaction of pharmaceutical amines: A review

of formation, stability and analysis. Journal of Pharmaceutical and Biomedical Analysis,

55(4), 629-636. [Link]

Splendid Lab. (2024). Ranolazine-beta-D-lactoside (Impurity Standard). Splendid Lab

Catalog. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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